1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide
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Description
1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4 and its molecular weight is 361.357. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By inhibiting this receptor, the compound can modulate the dopaminergic signaling pathways in the brain.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by this compound affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on the Dopamine D2 receptor . This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders related to this pathway.
Biochemical Analysis
Biochemical Properties
The compound interacts with the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system . The interaction between the compound and the receptor is believed to be selective, meaning it does not exhibit unintended activity on non-target GPCRs or other proteins .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on the Dopamine D2 receptor. By selectively inhibiting this receptor, the compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the Dopamine D2 receptor and inhibiting its activity. This binding interaction can lead to changes in gene expression and enzyme activity within the cell .
Properties
IUPAC Name |
1-methyl-2-oxo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-23-10-4-5-13(20(23)26)18(24)21-12-8-9-16-14(11-12)19(25)22-15-6-2-3-7-17(15)27-16/h2-11H,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLOOGRYNOOAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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